Heptanophenone

Vue d'ensemble

Description

It is a clear, slightly yellow liquid at room temperature and has a molecular weight of 190.28 g/mol . This compound is used in various chemical applications due to its unique structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptanophenone can be synthesized through the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .

Analyse Des Réactions Chimiques

Types of Reactions: Heptanophenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce benzoic acid and heptanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 1-phenylheptanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Benzoic acid and heptanoic acid.

Reduction: 1-phenylheptanol.

Substitution: Various substituted phenylheptanones depending on the substituent introduced.

Applications De Recherche Scientifique

Heptanophenone has several applications in scientific research:

Medicine: While not widely used in medicine, its derivatives are explored for potential pharmaceutical applications.

Industry: It is used in the synthesis of dyes, fragrances, and other organic compounds.

Mécanisme D'action

Heptanophenone exerts its effects primarily through interactions with enzymes. For example, it acts as a substrate for cytochrome P450 enzymes, which catalyze its oxidation. The mechanism involves the binding of this compound to the active site of the enzyme, followed by electron transfer and the formation of oxidized metabolites .

Comparaison Avec Des Composés Similaires

- Hexanophenone (1-phenylhexan-1-one)

- Valerophenone (1-phenylpentan-1-one)

- Octanophenone (1-phenyl-octan-1-one)

Comparison: Heptanophenone is unique due to its longer alkyl chain compared to hexanophenone and valerophenone, which influences its physical properties and reactivity. The longer chain also affects its solubility and boiling point. Compared to octanophenone, this compound has a slightly shorter chain, making it less hydrophobic and more reactive in certain chemical reactions .

Activité Biologique

Heptanophenone, a ketone with the molecular formula CHO, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

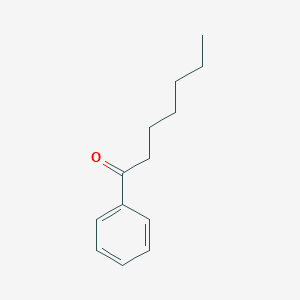

This compound consists of a heptane chain attached to a phenyl group via a carbonyl (C=O) functional group. Its structure can be represented as follows:

This compound is known by various names, including n-Heptanophenone and 1-phenylheptan-1-one. The molecular weight of this compound is approximately 190.28 g/mol .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Involving the reaction between heptanal and phenylacetylene.

- Oxidation Processes : Utilizing heptanol or other alcohols in oxidative conditions.

These methods allow for the production of this compound with varying purity levels suitable for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. A study highlighted its activity against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a natural preservative or therapeutic agent.

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in human colon cancer cells (HCT-116), characterized by morphological changes, DNA fragmentation, and activation of caspases. The compound's anticancer potential appears to correlate with its lipophilicity, which influences cellular uptake and bioavailability .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial properties of this compound against various bacterial strains.

- Findings : this compound demonstrated significant antibacterial activity with MIC values lower than those of common antibiotics.

- : The compound shows promise as a natural antimicrobial agent in food preservation.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on HCT-116 colon cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound.

- Results : Induction of apoptosis was confirmed through assays measuring caspase activation and morphological changes.

- : this compound may serve as a lead compound in the development of anticancer drugs .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (HCT-116) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Disruption of cell membranes; apoptosis |

| 2-Heptanone | Moderate | No | Solvent properties |

| Acetophenone | Yes | Moderate | Inhibition of cell division |

Propriétés

IUPAC Name |

1-phenylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMQORVHJMUQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048194 | |

| Record name | Heptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-75-6 | |

| Record name | Heptanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX07WP06JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common analytical techniques used to identify and quantify Heptanophenone?

A1: Several analytical techniques have been employed to characterize and quantify this compound. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used to identify volatile organic compounds, including this compound, in environmental samples. []

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is useful for separating and quantifying this compound in mixtures. []

- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed structural information about this compound, aiding in its identification and characterization. []

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in this compound, contributing to its overall characterization. []

Q2: How does this compound behave as an inhibitor in biological systems?

A2: Research indicates that this compound and similar alkyl phenyl ketones act as substrate inhibitors of carbonyl reductase activity in pig heart cytosol. [] They compete with the enzyme's natural substrates, thereby hindering its activity. The inhibitory potency of these ketones appears to be related to their chain length, with Hexanophenone demonstrating stronger inhibition compared to this compound. []

Q3: Has this compound been detected as a pollutant, and if so, what are the potential sources?

A3: Yes, a study identified this compound among other volatile organic compounds present in groundwater samples near filling stations. [] The research suggests potential contamination sources include leaking underground storage tanks and pipelines containing petroleum products, highlighting the importance of environmental monitoring and pollution control measures. []

Q4: What can you tell us about the photochemical behavior of this compound?

A4: While not extensively discussed in the provided research, one study mentions the formation of this compound, alongside other products like cis- and trans-hept-2-enophenone, during the photolysis of benzaldehyde in hex-1-yne. [] This suggests this compound can be generated through photochemical reactions involving benzaldehyde and alkynes.

Q5: Are there established structure-activity relationships for this compound or related compounds?

A5: Although specific SAR data for this compound isn't explicitly detailed, research on its inhibitory activity provides some insights. [] The varying inhibitory potency of alkyl phenyl ketones with different chain lengths suggests a relationship between the alkyl chain length and interaction with the carbonyl reductase active site. [] Further investigation into modifications of the phenyl ring could provide valuable information for developing structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.